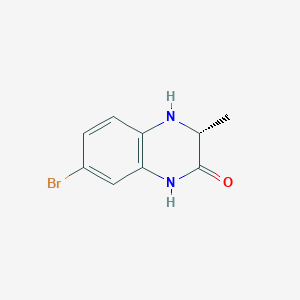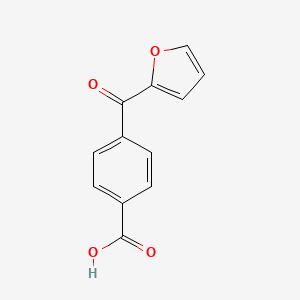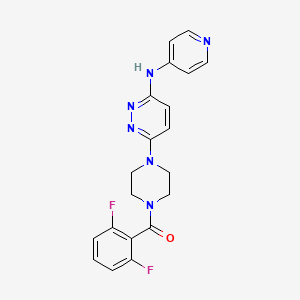
6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCMS or CCMS-1, and it belongs to the class of pyridine carboxamides.
Mécanisme D'action
6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide inhibits the activity of certain kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, thereby inhibiting the downstream signaling pathway. CCMS has been found to inhibit the activity of kinases such as JAK2, TYK2, and IRAK1.
Biochemical and Physiological Effects:
The inhibition of kinases by 6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide has various biochemical and physiological effects. For example, inhibition of JAK2 and TYK2 has been shown to reduce inflammation and improve insulin sensitivity in animal models. Inhibition of IRAK1 has been found to reduce the production of pro-inflammatory cytokines in human cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of specific kinases, making it a valuable tool for studying cellular signaling pathways. However, CCMS has limitations such as its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide. One direction is to investigate its potential as a therapeutic agent in various diseases. Another direction is to develop analogs of CCMS with improved solubility and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of CCMS and its effects on cellular signaling pathways.
In conclusion, 6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide is a promising compound with potential applications in various fields. Its inhibition of specific kinases makes it a valuable tool for studying cellular signaling pathways, and its potential therapeutic applications make it an exciting area of research. Further studies are needed to fully understand the mechanism of action and potential applications of CCMS.
Méthodes De Synthèse
The synthesis of 6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide involves the reaction of 3-cyano-4-methylpyridine with cyclobutylmethanesulfonyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure CCMS.
Applications De Recherche Scientifique
6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide has shown potential as a therapeutic agent in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of certain kinases that are involved in the progression of these diseases. CCMS has also been used as a tool compound in various studies to investigate the role of specific kinases in cellular signaling pathways.
Propriétés
IUPAC Name |
6-cyano-N-(cyclobutylmethylsulfonyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c13-6-11-5-4-10(7-14-11)12(16)15-19(17,18)8-9-2-1-3-9/h4-5,7,9H,1-3,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJTXIXPGPMBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)NC(=O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


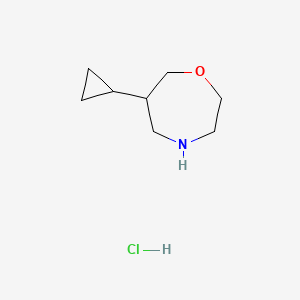

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2643112.png)
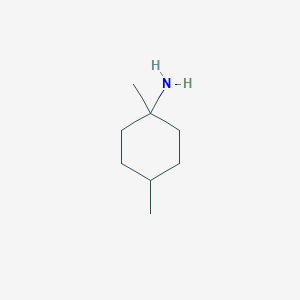
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2643117.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2643120.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2643121.png)
![N-Methyl-N-[2-oxo-2-[(1-propan-2-ylpyrazol-4-yl)amino]ethyl]prop-2-enamide](/img/structure/B2643123.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2643124.png)
